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For Researchers, Scientists, and Drug Development Professionals

Introduction
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical

signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role

in regulating cell growth, differentiation, and survival through its influence on key signaling

cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Dysregulation of

SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of

various cancers and developmental disorders.

SHP394 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2. It stabilizes

the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream

signaling. These characteristics make SHP394 a valuable tool for elucidating the role of SHP2

in complex signaling networks and for investigating its potential as a therapeutic target.

Quantitative Data Summary
The following tables summarize the key quantitative data for SHP394, providing a clear

comparison of its biochemical potency and cellular activity.

Table 1: Biochemical Potency of SHP394
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Parameter Value Description Reference

IC50 (SHP2) 23 nM

Half-maximal

inhibitory

concentration against

full-length wild-type

SHP2 in a

biochemical assay.

Table 2: Cellular and In Vivo Activity of SHP394

Assay/Model Cell Line Parameter Value/Result Reference

pERK Inhibition KYSE-520 EC50

Data not

available for

SHP394. A

similar allosteric

inhibitor,

SHP099, inhibits

pERK with an

EC50 of ~0.25

µM.

[1]

In Vivo Efficacy Not Specified
Tumor Growth

Inhibition

Dose-dependent

reduction in

tumor volume at

20, 40, and 80

mg/kg BID.

[2]

In Vivo Efficacy Not Specified
Tumor

Regression

34% tumor

regression at 80

mg/kg BID.

[2]

Signaling Pathways and Mechanism of Action
SHP394 functions as an allosteric inhibitor, binding to a tunnel-like pocket formed at the

interface of the N-SH2, C-SH2, and PTP domains of SHP2. This binding event stabilizes the
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inactive, auto-inhibited conformation of the enzyme, preventing the PTP domain from

accessing its substrates.
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Figure 1: SHP2 Signaling Pathway and Inhibition by SHP394.

Experimental Protocols
Biochemical SHP2 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity

of SHP394 against full-length human SHP2.

Prepare Reagents:
- SHP2 Enzyme

- Phosphopeptide Activator
- SHP394 (serial dilutions)

- DiFMUP Substrate
- Assay Buffer

Pre-incubate SHP2
with phosphopeptide

activator

Add SHP394 dilutions
to assay plate

Add activated SHP2
to plate and incubate

Initiate reaction
by adding DiFMUP

Measure fluorescence
kinetically Calculate IC50
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Figure 2: Workflow for SHP2 Biochemical Inhibition Assay.

Materials:

Full-length recombinant human SHP2 protein

Dually phosphorylated IRS-1 peptide (phosphopeptide activator)

SHP394

6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate

Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 2 mM DTT, 0.05% BSA

384-well black microplates

Fluorescence plate reader

Procedure:

Prepare a working solution of SHP2 enzyme at a final concentration of 0.5 nM in the assay

buffer.

To activate the full-length SHP2, pre-incubate the enzyme with a dually phosphorylated IRS-

1 peptide at a final concentration of 500 nM for 20 minutes at room temperature.

Prepare serial dilutions of SHP394 in DMSO and then dilute further in the assay buffer.

Add the diluted SHP394 or DMSO (vehicle control) to the wells of a 384-well plate.

Add the pre-activated SHP2 enzyme solution to the wells containing the inhibitor and

incubate for 30 minutes at room temperature.

Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration

equivalent to its Km value for SHP2.
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Immediately begin kinetic measurement of fluorescence intensity (Excitation: 355 nm,

Emission: 460 nm) at regular intervals for 15-30 minutes.

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus

time curves.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

SHP394 concentration and fitting the data to a four-parameter logistic equation.

Cellular Phospho-ERK Western Blot Assay
This protocol details the assessment of SHP394's effect on the phosphorylation of ERK in a

cellular context.

Seed and culture
KYSE-520 cells

Starve cells in
serum-free medium

Treat cells with
SHP394 or DMSO

Stimulate with
growth factor (e.g., EGF)

Lyse cells and
quantify protein

Perform SDS-PAGE
and Western Blot

Probe with antibodies for
p-ERK, total ERK, and loading control

Image and quantify
band intensities Calculate EC50

Click to download full resolution via product page

Figure 3: Workflow for Cellular Phospho-ERK Western Blot Assay.

Materials:

KYSE-520 esophageal squamous cell carcinoma cells

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

Serum-free medium

SHP394

Epidermal Growth Factor (EGF)

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer
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PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH

(or other loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed KYSE-520 cells in 6-well plates and allow them to adhere and grow to 70-80%

confluency.

Starve the cells in serum-free medium for 12-16 hours.

Pre-treat the cells with various concentrations of SHP394 or DMSO (vehicle control) for 2

hours.

Stimulate the cells with 10 ng/mL EGF for 10 minutes.

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration using a BCA

assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane in blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading

control overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities and normalize the p-ERK signal to the total ERK and loading

control signals.

Determine the EC50 value for pERK inhibition by plotting the normalized p-ERK levels

against the logarithm of SHP394 concentration.

In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SHP394 in a

subcutaneous xenograft mouse model.

Materials:

Immunodeficient mice (e.g., athymic nude or NOD/SCID)

KYSE-520 cells

Matrigel

SHP394

Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

Calipers

Animal balance

Procedure:

Cell Preparation: Culture KYSE-520 cells to ~80% confluency. Harvest the cells, wash with

PBS, and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x
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10⁶ cells per 100 µL.

Tumor Implantation: Inject 100 µL of the cell suspension subcutaneously into the flank of

each mouse.

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable

size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

SHP394 Treatment: Prepare SHP394 at the desired concentrations (e.g., 20, 40, 80 mg/kg)

in the oral gavage vehicle. Administer the treatment or vehicle control to the respective

groups twice daily (BID) via oral gavage.

Efficacy Evaluation:

Measure tumor volume with calipers 2-3 times per week using the formula: Volume =

(Length x Width²) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

Continue treatment for the duration of the study (e.g., 21-28 days).

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

Measure the final tumor weight and volume. Tumor tissue can be used for further

pharmacodynamic analysis (e.g., Western blotting for p-ERK).

Solubility and Formulation
SHP394 is an orally efficacious inhibitor with high lipophilic efficiency.[2] For in vitro studies,

SHP394 can be dissolved in DMSO to prepare a stock solution. For in vivo oral gavage studies

in mice, a common formulation vehicle is 0.5% (w/v) hydroxypropyl methylcellulose in water.[3]

Other potential vehicles for hydrophobic compounds include a mixture of DMSO, PEG300,

Tween-80, and saline.

Conclusion
SHP394 is a powerful and selective tool for studying the multifaceted roles of SHP2 in signal

transduction. The provided data and protocols offer a comprehensive guide for researchers to

effectively utilize SHP394 in their investigations, from biochemical characterization to in vivo
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efficacy studies. These application notes will aid in the exploration of SHP2 as a therapeutic

target in various disease contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15578153?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8942255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8942255/
https://www.cancer-research-network.com/2021/05/08/shp394-is-an-orally-active-and-selective-inhibitor-of-shp2/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10257427/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10257427/
https://www.benchchem.com/product/b15578153#shp394-for-studying-shp2-in-signal-transduction
https://www.benchchem.com/product/b15578153#shp394-for-studying-shp2-in-signal-transduction
https://www.benchchem.com/product/b15578153#shp394-for-studying-shp2-in-signal-transduction
https://www.benchchem.com/product/b15578153#shp394-for-studying-shp2-in-signal-transduction
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15578153?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

